![molecular formula C7H9ClN2OS B2669562 5-Chloro-2-(methylsulfonimidoyl)aniline CAS No. 2092502-78-6](/img/structure/B2669562.png)
5-Chloro-2-(methylsulfonimidoyl)aniline
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-Chloro-2-(methylsulfonimidoyl)aniline”, there is a synthesis method for a similar compound, “5-chloro-2-methyl aniline”. This method involves dissolving a polysulfide in water, stirring, adding an ammonium salt, heating while controlling the temperature at 30-105 DEG C, and dropwisely adding 4-chloro-2-nitro-toluene for reaction .Scientific Research Applications
Synthesis and Characterization
- Facile Assembly of Sulfonated Compounds : Anilines, such as 5-Chloro-2-(methylsulfonimidoyl)aniline, have been used in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, leading to sulfonated oxindoles in good yields under mild conditions (Liu, Zheng, & Wu, 2017).
- Polyaniline Synthesis : Investigations on the polymerization of aniline in 5-sulfosalicylic acid medium show that it enhances the electrochemical stability of polyaniline and yields a water-soluble polymer (Trivedi & Dhawan, 1993).
Chemical Stability and Reactions
- Chemoselective Reactions : Chemoselective SNAr reactions of compounds similar to this compound with amines and their derivatives have been explored, showing selective displacements of different groups in the presence of weak bases (Baiazitov et al., 2013).
Materials Science Applications
- Polyaniline Nanotubes and Nanorods : Conducting polyaniline 5-sulfosalicylate nanotubes and nanorods have been synthesized through oxidative polymerization, showing potential applications in nanotechnology (Janošević et al., 2008).
- Crosslinked Anion Exchange Membranes : Polysulfone-based crosslinked anion exchange membranes with primary diamine-based crosslinkers, prepared via a crosslinking process, have shown excellent properties for use in vanadium redox flow batteries (Cha et al., 2017).
Environmental and Health Applications
- Bioremediation of Polluted Aquifers : Studies have found that chloroanilines, closely related to this compound, can be biologically dehalogenated in polluted aquifers under methanogenic conditions, suggesting bioremediation applications (Kuhn & Suflita, 1989).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-(methylsulfonimidoyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOOHBFKGEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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